
2-(1-Methyl-1H-pyrazole-4-carboxamido)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methyl-1H-pyrazole-4-carboxamido)acetic acid is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a carboxamido group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methyl-1H-pyrazole-4-carboxamido)acetic acid typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with appropriate reagents to introduce the acetic acid moiety. One common method involves the use of 1-methyl-4-pyrazole borate pinacol ester as a starting material, which undergoes a series of reactions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, amidation, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Methyl-1H-pyrazole-4-carboxamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
2-(1-Methyl-1H-pyrazole-4-carboxamido)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including antifungal and antibacterial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-pyrazole-4-carboxamido)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. Molecular docking studies have shown that this compound can form hydrogen bonds and other interactions with target proteins, leading to its biological effects .
Comparison with Similar Compounds
1-Methyl-1H-pyrazole-4-carboxylic acid: Shares the pyrazole ring but lacks the acetic acid moiety.
2-(1-Methyl-1H-pyrazole-4-yl)pyrimidine-4-carboxamide: Contains a pyrimidine ring instead of the acetic acid moiety.
Uniqueness: 2-(1-Methyl-1H-pyrazole-4-carboxamido)acetic acid is unique due to its combination of a pyrazole ring with a carboxamido group and an acetic acid moiety.
Properties
Molecular Formula |
C7H9N3O3 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
2-[(1-methylpyrazole-4-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C7H9N3O3/c1-10-4-5(2-9-10)7(13)8-3-6(11)12/h2,4H,3H2,1H3,(H,8,13)(H,11,12) |
InChI Key |
MZTSBOHUVBDQSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


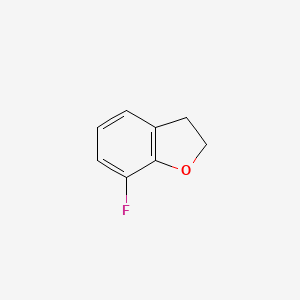
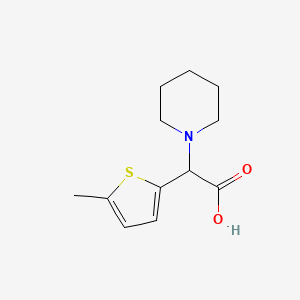

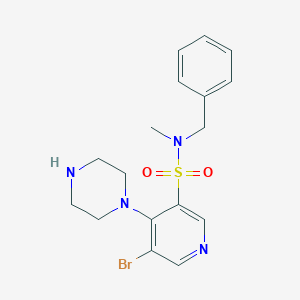
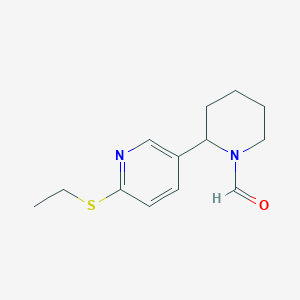

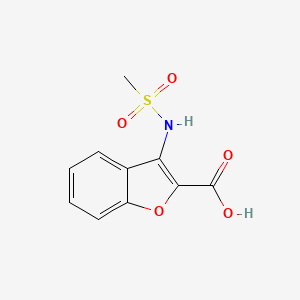
![Methyl5-chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11812626.png)
![5,6-Dimethyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzo[d]imidazole](/img/structure/B11812631.png)





